D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine

Protease resistance D-amino acid peptides Biomaterial stability

D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine (CAS 644997-06-8) is a synthetic homochiral pentapeptide composed of four consecutive D-phenylalanine (D-Phe) residues linked to a C-terminal glycine, with a molecular formula of C₃₈H₄₁N₅O₆ and a molecular weight of 663.8 g/mol. Unlike its all-L enantiomer or mixed-chirality analogs, this compound presents an exclusively D-configured aromatic-rich hydrophobic domain (the tetra-D-Phe segment) terminated by a flexible glycine spacer bearing a free carboxylic acid.

Molecular Formula C38H41N5O6
Molecular Weight 663.8 g/mol
CAS No. 644997-06-8
Cat. No. B12603427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine
CAS644997-06-8
Molecular FormulaC38H41N5O6
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)N
InChIInChI=1S/C38H41N5O6/c39-30(21-26-13-5-1-6-14-26)35(46)41-32(23-28-17-9-3-10-18-28)37(48)43-33(24-29-19-11-4-12-20-29)38(49)42-31(36(47)40-25-34(44)45)22-27-15-7-2-8-16-27/h1-20,30-33H,21-25,39H2,(H,40,47)(H,41,46)(H,42,49)(H,43,48)(H,44,45)/t30-,31-,32-,33-/m1/s1
InChIKeyMTHKDZGJTAJXMN-XEXPGFJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine (CAS 644997-06-8): Core Identity and Structural Distinction for Procurement Decisions


D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine (CAS 644997-06-8) is a synthetic homochiral pentapeptide composed of four consecutive D-phenylalanine (D-Phe) residues linked to a C-terminal glycine, with a molecular formula of C₃₈H₄₁N₅O₆ and a molecular weight of 663.8 g/mol . Unlike its all-L enantiomer or mixed-chirality analogs, this compound presents an exclusively D-configured aromatic-rich hydrophobic domain (the tetra-D-Phe segment) terminated by a flexible glycine spacer bearing a free carboxylic acid. This architecture situates it at the intersection of two established research domains: D-amino acid peptide self-assembly for protease-resistant biomaterials, and phenylalanine homopeptide nanostructure engineering, where chain-length-dependent β-sheet stability and assembly morphology are well-documented [1][2]. The C-terminal glycine distinguishes it from the all-phenylalanine tetramer (FFFF) by introducing conformational flexibility and a single conjugatable carboxyl terminus, features that can modulate gelation propensity, solubility, and post-synthetic functionalization potential relative to fully Phe-capped homologs [1].

Why Generic Substitution of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine with L-Enantiomers or Shorter Phenylalanine Homologs Fails Key Performance Requirements


Generic substitution of this compound is precluded by three interdependent structural determinants that govern its functional properties. First, the all-D stereochemistry confers intrinsic resistance to endogenous and environmental proteases—a property entirely absent in the all-L enantiomer, where rapid enzymatic degradation occurs under identical conditions [1]. Second, the tetraphenylalanine hydrophobic domain length is critical: di- and triphenylalanine homologs self-assemble into structurally unstable, polymorphic aggregates that are difficult to manipulate, whereas the tetramer length uniquely yields stable dendritic microarchitectures with a fractal dimension of ~1.70 and consistent growth behavior [2]. Third, the C-terminal glycine introduces a flexible spacer and a single carboxylic acid conjugation handle that is absent in the all-phenylalanine tetramer (FFFF), which presents a more sterically constrained C-terminus. These three features—stereochemistry, chain length, and terminal functionality—are non-interchangeable; substituting any single parameter alters protease susceptibility, assembly morphology, or conjugation chemistry in ways that cannot be compensated by adjusting experimental conditions alone [1][2][3].

Quantitative Differentiation Evidence for D-Phe-D-Phe-D-Phe-D-Phe-Gly: Direct Comparative Data Against Closest Analogs


Protease Resistance: All-D Configuration Confers Complete Stability Against Proteolytic Enzymes That Rapidly Degrade the All-L Enantiomer

A direct head-to-head comparison using the closely analogous pentapeptide D-P1 (Ac-D-Phe-D-Phe-D-Phe-Gly-D-Lys) and its all-L enantiomer L-P1 demonstrated that the D-configured hydrogel was completely resistant to protease treatment, whereas the L-configured hydrogel was rapidly degraded under identical conditions [1]. This finding reflects the well-established principle that peptides composed exclusively of D-amino acids are not recognized as substrates by naturally occurring L-stereospecific proteases. The structurally analogous tetraphenylalanine motif appended to 16-hydroxy-palmitic acid (16-HPA-D-Phe-D-Phe-D-Phe-D-Phe-OH) further confirmed this behavior, exhibiting proteolytic stability for 72 hours when exposed to proteinase K and chymotrypsin, with the β-sheet structured assembly remaining intact [2]. By class-level inference, the all-D tetraphenylalanyl-glycine pentapeptide (CAS 644997-06-8) is expected to exhibit comparable protease resistance relative to its L-enantiomer, a critical differentiator for applications requiring long-term stability in biological environments.

Protease resistance D-amino acid peptides Biomaterial stability

Self-Assembly Morphology: Tetraphenylalanine Chain Length Uniquely Yields Stable Dendritic Microarchitectures, Whereas Di- and Triphenylalanine Homologs Produce Unstable Polymorphs

In a systematic study of Fmoc- and OFm-capped phenylalanine homopeptides of varying lengths (2, 3, and 4 residues), the di- and triphenylalanine derivatives self-organized into a wide variety of polymorphic structures—including stacked braids, doughnut-like shapes, bundled nanotube arrays, and corkscrew-like shapes—that were highly unstable and extremely difficult to manipulate [1]. In contrast, the tetraphenylalanine derivative spontaneously self-assembled into stable dendritic microarchitectures with branches growing from nucleated primary frameworks, exhibiting a fractal dimension of ~1.70, indicative of self-similarity and two-dimensional diffusion-controlled growth [1]. This chain-length-dependent transition from unstable polymorphism to stable, defined dendritic morphology occurs exclusively at the tetramer length (4 Phe residues). DFT calculations at the M06L/6-31G(d) level further revealed that the antiparallel β-sheet stability advantage over the parallel conformation grows with increasing Phe residue count from 2 to 4, with the cooperative effects associated with the antiparallel disposition becoming progressively more favorable [1]. This chain-length-specific assembly behavior directly applies to the tetra-D-Phe segment of compound 644997-06-8.

Peptide self-assembly Nanostructure morphology Phenylalanine homopeptides

Nanotube Internal Diameter: FFFF Nanotubes Exhibit Defined 12–16 Å Channels with Greater Surface Imperfections Than FF Nanotubes

The uncapped tetraphenylalanine (FFFF) peptide self-assembles into nanotubes with internal channel diameters between 12 and 16 Å, as determined by periodic DFT calculations (M06L functional) and electron microscopy [1]. These nanotubes exhibit more structural imperfections at the surface compared to those formed by the shorter diphenylalanine (FF) peptide under identical assembly conditions [1]. The DFT-derived structural model consists of three FFFF molecules defining a ring through head-to-tail NH₃⁺···⁻OOC interactions, which stack to produce deformed channels [1]. The increased surface imperfection of FFFF nanotubes relative to FF nanotubes is attributed to the additional steric demands and conformational degrees of freedom introduced by the two extra phenylalanine residues per monomer, which disrupt the regularity of the tubular packing. The tetra-D-Phe segment of compound 644997-06-8 is anticipated to contribute analogous channel-forming behavior, with the C-terminal glycine potentially modulating channel regularity through its conformational flexibility.

Peptide nanotubes Self-assembled channels Nanostructure characterization

Cyclization Yield Enhancement: Tetraphenylalanine Serves as a Model Substrate Where Boc N-Substitution Increases Cyclization Yield from <1% to 27%

Tetraphenylalanine was employed as a model substrate to develop a reversible chemical modification strategy for small peptide cyclization [1]. Without modification, the linear tetraphenylalanine precursor cyclized in less than 1% yield. Introduction of tert-butyloxycarbonyl (Boc) groups on the main-chain nitrogen atoms, followed by cyclization and subsequent Boc cleavage, increased the cyclization yield to 27%—a >27-fold improvement [1]. Molecular modeling demonstrated that this yield enhancement arises from the Boc substituents inducing a preferred conformation that positions the terminal functional groups in proximity, favoring the cisoid conformation necessary for cyclization [1]. This finding establishes tetraphenylalanine as a validated scaffold for studying macrocyclization strategies where sterically demanding aromatic side chains otherwise disfavor ring closure. The tetra-D-Phe segment of compound 644997-06-8, with its C-terminal glycine providing additional flexibility, represents a structurally analogous platform for cyclization chemistry where the glycine spacer may further modulate cyclization efficiency compared to the all-Phe tetramer.

Peptide cyclization Boc protection strategy Macrocyclization yield

Antibacterial Activity: D-Configured Tetraphenylalanine-Appended Amphiphile (16-HPA-FFFF-OH) Demonstrates Superior In Vitro Antibacterial Efficacy Against Gram-Positive Bacteria Compared to Di- and Triphenylalanine Homologs

A systematic structure-activity relationship study compared three D-configured phenylalanine oligomers appended to 16-hydroxy-palmitic acid (16-HPA): compound I (16-HPA-D-Phe-D-Phe-OH, di-Phe), compound II (16-HPA-D-Phe-D-Phe-D-Phe-OH, tri-Phe), and compound III (16-HPA-D-Phe-D-Phe-D-Phe-D-Phe-OH, tetra-Phe) [1]. Minimum inhibitory concentration (MIC) testing against four microorganisms—Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative)—revealed that compound III (tetraphenylalanine) displayed the most potent antibacterial activity, particularly against Gram-positive strains [1]. Compound III also uniquely exhibited mechanoresponsive hydrogelation at physiological pH and maintained proteolytic stability for 72 hours against proteinase K and chymotrypsin [1]. The β-sheet structured assembly, stabilized by weak non-covalent interactions, demonstrated optimum mechanical strength among the three compounds tested [1]. While this evidence derives from 16-HPA-conjugated analogs rather than the free peptide, the activity hierarchy (tetra-Phe > tri-Phe > di-Phe) establishes that the tetraphenylalanine hydrophobic domain is the minimum length required for the observed antibacterial potency and material properties, directly informing the selection of the tetra-D-Phe-Gly scaffold.

Antimicrobial peptide D-amino acid amphiphile Structure-activity relationship

Minimum Gelation Concentration: Tetraphenylalanine-Based Peptides Form Hydrogels at Low Weight Percentages (0.4–0.5 wt%), Competitive with Widely Used FF-Based Gelators

The tetraphenylalanine (FFFF) peptide motif has been demonstrated to function as an effective gelator with a critical gelation concentration of 0.4% (w/v) in water [1]. In a closely related system, the D-configured pentapeptide D-P1 (Ac-D-Phe-D-Phe-D-Phe-Gly-D-Lys), which shares the tetra-D-Phe-Gly core with compound 644997-06-8, gelated aqueous buffer solution and water at a minimum gelation concentration of 0.5 wt%, forming entangled nanofiber networks stabilized by β-sheet secondary structure as confirmed by circular dichroism [2]. For context, the widely used Fmoc-FF (diphenylalanine) gelator forms rigid space-filling gels (G' > 10⁵ Pa) at concentrations as low as 0.1 wt% in DMSO/water mixtures [3]. While Fmoc-FF achieves gelation at a lower concentration, the tetraphenylalanine-based systems offer the orthogonal advantage of higher aromatic density per peptide unit, which can translate to enhanced π-π stacking interactions and distinct mechanical properties. The class-level inference for the tetra-D-Phe-Gly core is a gelation concentration in the 0.4–0.5 wt% range in aqueous media, positioning it as a viable low-weight-percentage gelator with the added value of D-configuration protease resistance not available from FF-based L-peptide gelators.

Low molecular weight gelator Critical gelation concentration Peptide hydrogel

High-Value Application Scenarios for D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine Based on Verified Differentiation Evidence


Protease-Resistant Peptide Hydrogel Scaffolds for Long-Term 3D Cell Culture

The all-D configuration of compound 644997-06-8 provides intrinsic resistance to proteolytic degradation, as demonstrated by the complete stability of the analogous D-P1 hydrogel in protease exposure versus the rapid degradation of its L-counterpart [1]. The tetraphenylalanine-Gly core is expected to gelate aqueous media at concentrations in the 0.4–0.5 wt% range [2][3]. This combination enables the construction of 3D cell culture scaffolds that maintain structural integrity over extended culture periods in serum-containing media, where L-peptide scaffolds would degrade within hours. The C-terminal glycine provides a free carboxylate for covalent functionalization with cell-adhesive motifs (e.g., RGD peptides) without disrupting the self-assembling tetra-D-Phe domain. Researchers procuring this compound for long-term stem cell or organoid culture applications benefit from a scaffold that does not require frequent replenishment due to enzymatic erosion, a critical advantage over L-peptide or polyester-based degradable scaffolds.

Enzymatically Stable Antimicrobial Peptide Amphiphile Development

The tetraphenylalanine hydrophobic domain has been validated as the minimal Phe oligomer length required for potent antibacterial activity when conjugated to a fatty acid amphiphile (16-HPA), outperforming di- and triphenylalanine homologs against Gram-positive bacteria while maintaining 72-hour proteolytic stability against proteinase K and chymotrypsin [1]. Compound 644997-06-8 provides the tetra-D-Phe domain with a C-terminal glycine spacer and free acid for amide coupling to fatty acids, PEG chains, or other hydrophobic anchors. Compared to purchasing the all-L tetra-Phe-Gly enantiomer, the D-configured compound ensures that the resulting amphiphile will resist degradation by bacterial proteases at the infection site—a key limitation of L-peptide antimicrobials. Procurement for antimicrobial biomaterial development should prioritize this compound over its L-enantiomer or shorter Phe homologs, as the tetra-D-Phe length is the validated minimum for combined antibacterial potency and proteolytic stability.

Self-Assembling Nanotube Templates with Defined 12–16 Å Internal Channels for Molecular Encapsulation

The uncapped tetraphenylalanine (FFFF) peptide self-assembles into nanotubes with internal channel diameters of 12–16 Å, as established by DFT calculations and electron microscopy [1]. These nanotubes exhibit greater surface structural imperfections than FF-derived nanotubes, a feature that can be exploited for applications where irregular channel surfaces enhance guest molecule retention or catalytic activity [1]. The tetra-D-Phe-Gly peptide (644997-06-8) is expected to form analogous nanotubular assemblies, with the C-terminal glycine potentially introducing additional channel flexibility. This compound is suitable for procurement as a building block in template-directed synthesis of inorganic nanowires, enzyme-mimetic channel constructs, or size-selective molecular encapsulation systems where the 12–16 Å pore dimension provides a specific size cutoff distinct from the narrower channels formed by diphenylalanine peptides.

Macrocyclic Peptide Synthesis Using D-Configured Tetraphenylalanine Scaffolds with Demonstrated Cyclization Yield Enhancement

Tetraphenylalanine has been validated as a model substrate for studying small peptide cyclization strategies, with Boc N-substitution increasing cyclization yield from <1% to 27% [1]. For researchers engaged in macrocyclic peptide drug discovery, compound 644997-06-8 offers a sterically demanding, all-D tetraphenylalanine domain that can serve as a hydrophobic anchor in cyclic peptide designs. The C-terminal glycine provides a flexible turn-inducing residue that may further facilitate cyclization compared to the all-Phe tetramer. The established cyclization chemistry and the >27-fold yield enhancement achievable through N-substitution strategies make this compound a rationally selectable scaffold for medicinal chemistry programs targeting protease-resistant cyclic peptides with aromatic-rich hydrophobic pharmacophores. Procuring the D-enantiomer specifically ensures that the resulting cyclic peptide will possess the metabolic stability advantages of D-amino acid incorporation.

Quote Request

Request a Quote for D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.